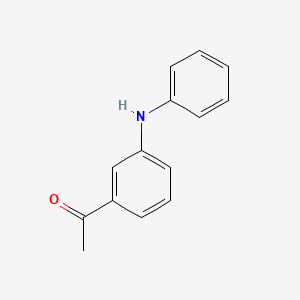

1-(3-(Phenylamino)phenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-anilinophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-11(16)12-6-5-9-14(10-12)15-13-7-3-2-4-8-13/h2-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWXDAANEJMSCEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60478887 | |

| Record name | 1-(3-Phenylamino-phenyl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23699-65-2 | |

| Record name | 1-(3-Phenylamino-phenyl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 1-(3-Anilinophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical characteristics of 1-(3-anilinophenyl)ethanone, a molecule of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of data points to offer a deeper understanding of the experimental rationale and the implications of these properties for research and development.

Introduction: The Significance of 1-(3-Anilinophenyl)ethanone

1-(3-Anilinophenyl)ethanone, also known as 3'-aminoacetophenone, is an aromatic ketone that incorporates a phenylamino moiety. This structural combination imparts a unique electronic and steric profile, making it a valuable building block in the synthesis of more complex molecules. Its derivatives have been explored for their potential as pharmaceutical intermediates. The presence of both a hydrogen bond donor (the secondary amine) and a hydrogen bond acceptor (the carbonyl group), along with two aromatic rings, suggests its potential for diverse intermolecular interactions, a key consideration in drug design and materials science.

Molecular and Physicochemical Profile

A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its successful application. These parameters govern its behavior in both biological and chemical systems, influencing everything from reaction kinetics to bioavailability.

Table 1: Key Physicochemical Properties of 1-(3-Anilinophenyl)ethanone

| Property | Value | Source |

| IUPAC Name | 1-(3-anilinophenyl)ethanone | PubChem[1] |

| Synonyms | 1-(3-(Phenylamino)phenyl)ethanone | PubChem[1] |

| CAS Number | 23699-65-2 | PubChem[1] |

| Molecular Formula | C₁₄H₁₃NO | PubChem[1] |

| Molecular Weight | 211.26 g/mol | PubChem[1] |

| Melting Point | Not experimentally determined. | - |

| Boiling Point | Not experimentally determined. | - |

| Solubility | Not experimentally determined. | - |

| pKa | Not experimentally determined. | - |

Structural and Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of 1-(3-anilinophenyl)ethanone is expected to show distinct signals for the aromatic protons on both phenyl rings, the amine proton, and the methyl protons of the acetyl group. The chemical shifts and coupling patterns of the aromatic protons would be complex due to the substitution pattern. The amine proton would likely appear as a broad singlet. The methyl protons would be a sharp singlet, typically in the range of 2.5 ppm.

-

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. Key signals would include the carbonyl carbon (typically downfield, around 190-200 ppm), the carbons of the two aromatic rings, and the methyl carbon (typically upfield, around 20-30 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(3-anilinophenyl)ethanone is expected to exhibit characteristic absorption bands:

-

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.

-

C=O Stretch: A strong absorption band around 1680 cm⁻¹ for the ketone carbonyl group.

-

C-N Stretch: A peak in the range of 1250-1350 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of 1-(3-anilinophenyl)ethanone would show a molecular ion peak (M⁺) at m/z = 211. The fragmentation pattern would likely involve the loss of the methyl group (M-15) and the acetyl group (M-43).

Experimental Determination of Physicochemical Properties

The following section outlines the standard, field-proven methodologies for determining the key physicochemical characteristics of a solid organic compound like 1-(3-anilinophenyl)ethanone.

Melting Point Determination

Causality Behind Experimental Choice: The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range. The choice of a capillary melting point apparatus is standard for its accuracy and small sample requirement.

Self-Validating System: The protocol's integrity is maintained by calibrating the apparatus with known standards and by performing multiple measurements to ensure reproducibility.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of finely powdered, dry 1-(3-anilinophenyl)ethanone is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Initial Determination: A rapid heating rate (10-20°C/min) is used to determine an approximate melting range.

-

Accurate Determination: The apparatus is allowed to cool, and a fresh sample is heated slowly (1-2°C/min) through the approximate melting range.

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Workflow for Melting Point Determination

Solubility Profiling

Causality Behind Experimental Choice: Solubility is a critical parameter, especially in drug development, as it directly impacts absorption and distribution. A systematic solubility profiling in a range of solvents with varying polarities provides a comprehensive understanding of a compound's intermolecular forces.

Self-Validating System: The use of standardized solvent volumes and a consistent definition of "soluble" ensures the reliability and comparability of the results.

Step-by-Step Methodology:

-

Solvent Selection: A panel of solvents is chosen, including water, buffered aqueous solutions (pH 2, 7.4, 9), ethanol, acetone, and dichloromethane.

-

Sample Preparation: A known mass of 1-(3-anilinophenyl)ethanone (e.g., 1 mg) is placed in a vial.

-

Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the vial.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation: The mixture is visually inspected for the presence of undissolved solid.

-

Quantification (Optional): If a quantitative measure is required, the saturated solution is filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique like HPLC or UV-Vis spectroscopy.

Workflow for Solubility Determination

pKa Determination

Causality Behind Experimental Choice: The pKa, or acid dissociation constant, is crucial for predicting the ionization state of a molecule at a given pH. This is of paramount importance in pharmacology, as the charge of a drug molecule affects its ability to cross biological membranes and interact with its target. For 1-(3-anilinophenyl)ethanone, the pKa of the secondary amine is the most relevant.

Self-Validating System: Potentiometric titration, the gold standard for pKa determination, provides a direct measure of the pH changes upon addition of a titrant, with the inflection point of the titration curve corresponding to the pKa.

Step-by-Step Methodology:

-

Solution Preparation: A solution of 1-(3-anilinophenyl)ethanone is prepared in a suitable solvent system (e.g., water or a water-cosolvent mixture).

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a burette containing a standardized acid solution (e.g., HCl).

-

Titration: The acid is added in small increments, and the pH is recorded after each addition.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Synthesis and Reactivity

1-(3-Anilinophenyl)ethanone can be synthesized through various methods, with a common approach being the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the reaction of 3-bromoacetophenone with aniline. The presence of both a nucleophilic amine and an electrophilic carbonyl group makes it a versatile intermediate for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules.

Applications in Research and Drug Development

The structural motifs present in 1-(3-anilinophenyl)ethanone are found in a number of biologically active compounds. The diarylamine scaffold is a common feature in kinase inhibitors, and the acetophenone moiety can be a precursor to various heterocyclic systems. Therefore, this molecule serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical characteristics of 1-(3-anilinophenyl)ethanone. While some experimental data for this specific molecule remains to be published, the established methodologies for their determination have been outlined. A thorough understanding and application of these principles are essential for any researcher or scientist working with this and similar compounds in the pursuit of new scientific discoveries and therapeutic innovations.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(3-(Phenylamino)phenyl)ethanone (CAS 23699-65-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(3-(Phenylamino)phenyl)ethanone, a key chemical intermediate. While direct experimental spectra for this specific compound are not widely published, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is designed to equip researchers with the foundational knowledge to identify and characterize this molecule, ensuring its purity and proper utilization in further synthetic applications.

Introduction and Molecular Structure

This compound, registered under CAS number 23699-65-2, is an organic compound with the molecular formula C₁₄H₁₃NO and a molecular weight of 211.26 g/mol [1][2]. Its structure features a central acetophenone core where the phenyl ring is substituted at the meta-position with a phenylamino (anilino) group. This molecule serves as a valuable intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules. Accurate spectroscopic identification is paramount to verify its structure and purity before use in subsequent reactions.

The structural characteristics of this compound, particularly the presence of a ketone, a secondary amine, and two distinct aromatic rings, give rise to a unique spectroscopic fingerprint. This guide will dissect the predicted spectroscopic data, providing a detailed rationale for the expected signals in ¹H NMR, ¹³C NMR, IR, and MS analyses.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine proton, and the methyl protons. The chemical shifts (δ) are predicted based on the electronic environment of each proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| -COCH₃ | 2.5 - 2.6 | Singlet | 3H | The methyl group adjacent to the carbonyl is deshielded and appears as a singlet. |

| -NH- | 8.0 - 9.0 | Singlet (broad) | 1H | The amine proton is exchangeable and often appears as a broad singlet. Its chemical shift can vary with concentration and solvent. |

| Aromatic Protons | 6.8 - 7.8 | Multiplet | 9H | The nine aromatic protons on the two phenyl rings will appear in the aromatic region. Protons on the acetophenone ring will be influenced by the electron-withdrawing acetyl group and the electron-donating amino group. Protons on the aniline ring will show splitting patterns typical of a monosubstituted benzene ring. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| -COCH₃ | 25 - 30 | The methyl carbon is in the aliphatic region. |

| Aromatic Carbons | 115 - 150 | The twelve aromatic carbons will resonate in this region, with their specific shifts determined by the substituents. The carbon attached to the nitrogen will be shifted downfield, as will the carbon of the carbonyl group's phenyl ring. |

| C=O | 195 - 200 | The carbonyl carbon is significantly deshielded and appears at a characteristic downfield shift. |

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to an NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. A proton-decoupled sequence is typically used to simplify the spectrum to singlets for each unique carbon.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch | 3300 - 3500 | Medium | Secondary Amine |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Aromatic Ring |

| Aliphatic C-H Stretch | 2850 - 3000 | Weak | Methyl Group |

| C=O Stretch | 1670 - 1690 | Strong | Ketone |

| C=C Stretch | 1450 - 1600 | Medium to Strong | Aromatic Ring |

| C-N Stretch | 1250 - 1350 | Medium | Amine |

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

Objective: To obtain a high-quality IR spectrum of solid this compound.

Materials:

-

This compound sample (1-2 mg)

-

Potassium bromide (KBr), IR grade (approx. 200 mg)

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation: Grind the KBr in the agate mortar to a fine powder.

-

Mixing: Add the sample to the KBr in the mortar and mix thoroughly by grinding until a homogeneous mixture is obtained.

-

Pellet Formation: Transfer a portion of the mixture to the pellet press die and apply pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Background Scan: Run a background spectrum with an empty sample compartment.

-

Sample Scan: Acquire the IR spectrum of the sample.

-

Data Analysis: Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at a mass-to-charge ratio (m/z) of 211, corresponding to the molecular weight of the compound.

-

Major Fragmentation Pathways:

-

Loss of a methyl group: A prominent peak at m/z 196 (M-15) due to the loss of the -CH₃ radical from the acetyl group.

-

Formation of an acylium ion: A peak at m/z 43 corresponding to the [CH₃CO]⁺ ion.

-

Cleavage of the C-N bond: Fragmentation at the C-N bond can lead to ions corresponding to the aniline and acetophenone moieties.

-

Proposed Mass Spectrometry Fragmentation of this compound

Caption: Key fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition (Electron Ionization)

Objective: To obtain the mass spectrum of this compound.

Materials:

-

This compound sample

-

Volatile solvent (e.g., methanol or dichloromethane)

-

Mass spectrometer with an EI source

Procedure:

-

Sample Introduction: The sample can be introduced directly via a solid probe or, if sufficiently volatile, via a gas chromatograph (GC-MS). For direct infusion, dissolve a small amount of the sample in a suitable solvent.

-

Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass Spectrometry data for this compound (CAS 23699-65-2). By understanding the expected spectroscopic features, researchers and scientists can confidently identify this compound, assess its purity, and utilize it effectively in their synthetic endeavors. The provided experimental protocols offer standardized methods for acquiring high-quality spectroscopic data.

References

An In-depth Technical Guide to the Solubility and Stability of 1-(3-(Phenylamino)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

1-(3-(Phenylamino)phenyl)ethanone, a bifunctional molecule incorporating both an aromatic ketone and a secondary amine (aniline) moiety, presents a unique profile for investigation in pharmaceutical and materials science.[1] Its structural alerts suggest potential applications as a versatile building block in organic synthesis, potentially for creating novel dyes, polymers, or as an intermediate for active pharmaceutical ingredients.[1][2] The presence of both a hydrogen bond acceptor (the carbonyl group) and a hydrogen bond donor (the secondary amine) suggests interesting intermolecular interactions that will govern its physicochemical properties.

The successful application of any compound in these fields is fundamentally reliant on a thorough understanding of its solubility and stability. This guide provides a comprehensive technical overview of the critical aspects of this compound's solubility and stability, offering both theoretical insights and practical, field-proven experimental protocols. The methodologies described herein are designed to be self-validating, ensuring robust and reliable data generation for researchers.

Physicochemical Properties at a Glance

| Property | Value | Source |

| Molecular Formula | C14H13NO | [3][4] |

| Molecular Weight | 211.26 g/mol | [3][4] |

| Predicted Melting Point | 154 °C | [5] |

| Predicted Boiling Point | 367.8 ± 25.0 °C | [5] |

| Predicted Density | 1.129 ± 0.06 g/cm3 | [5] |

I. Solubility Assessment: A Multi-faceted Approach

The solubility of this compound is a critical parameter influencing its bioavailability in pharmaceutical formulations and its processability in materials science. Due to its hybrid structure, containing both polar (carbonyl, amine) and non-polar (two phenyl rings) regions, its solubility is expected to vary significantly across different solvent systems. Generally, ketones with longer carbon chains exhibit decreased water solubility.[6][7]

A. Theoretical Considerations

The molecule's structure suggests a degree of polarity from the ketone and aniline functionalities, which should allow for some solubility in polar solvents. However, the presence of two bulky phenyl groups will likely limit its aqueous solubility. We can anticipate good solubility in common organic solvents.[6]

B. Experimental Workflow for Solubility Determination

The following workflow outlines a systematic approach to quantitatively determine the solubility of this compound.

Caption: A streamlined workflow for comprehensive solubility assessment.

C. Detailed Experimental Protocols

This method determines the thermodynamic equilibrium solubility and is considered the gold standard.

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, isopropanol, acetone, dimethyl sulfoxide (DMSO)).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable mobile phase, and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality: The shake-flask method allows the system to reach a true thermodynamic equilibrium, providing a definitive measure of solubility under specific conditions. The choice of multiple solvents provides a comprehensive solubility profile.

This high-throughput method is useful for early-stage drug discovery to assess the concentration at which a compound precipitates from a solution.

Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with an aqueous buffer (e.g., PBS pH 7.4).

-

Precipitation Monitoring: Monitor the turbidity of each well over time using a plate reader. The concentration at which precipitation is first observed is the kinetic solubility.

Causality: This method mimics the conditions of rapid dilution that a compound might experience in biological assays, providing a practical measure of its propensity to precipitate.

D. Expected Solubility Profile (Hypothetical Data)

| Solvent | Predicted Solubility | Rationale |

| Water | Low | The large non-polar surface area of the two phenyl rings will likely dominate over the polar contributions of the ketone and amine groups. |

| PBS (pH 7.4) | Low to Moderate | The amine group (pKa of aniline is ~4.6) will be largely un-ionized at this pH, limiting solubility enhancement.[8] |

| Ethanol | Moderate to High | Ethanol can act as both a hydrogen bond donor and acceptor, and its alkyl chain can interact with the non-polar regions of the molecule. |

| Acetone | High | As a ketone, acetone is a good solvent for other ketones due to favorable dipole-dipole interactions.[7][9] |

| DMSO | Very High | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds. |

II. Stability Analysis: Ensuring Compound Integrity

The stability of this compound is paramount for its storage, handling, and application. The aniline moiety is a known chromophore and is susceptible to oxidation, which can lead to discoloration and the formation of degradation products.[10][11] Aromatic amines are generally prone to degradation upon exposure to light, air, and heat.[10]

A. Potential Degradation Pathways

The primary points of instability in this compound are likely to be:

-

Oxidation of the Aniline Moiety: The lone pair of electrons on the nitrogen can be readily oxidized, leading to the formation of colored impurities. This process can be accelerated by light and the presence of metal ions.

-

Hydrolysis: While less likely for the ketone and the N-phenyl bond under neutral conditions, hydrolysis could be a factor at extreme pH values.

Caption: A workflow for conducting forced degradation studies.

B. Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

Protocol:

-

Stock Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Application of Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following conditions:

-

Acidic: Add 0.1 M HCl and heat at 60 °C.

-

Basic: Add 0.1 M NaOH and heat at 60 °C.

-

Oxidative: Add 3% H2O2 and keep at room temperature.

-

Thermal: Heat at 60 °C.

-

Photolytic: Expose to light according to ICH Q1B guidelines.

-

-

Time Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it if necessary, and dilute it for analysis.

-

HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. Monitor the peak area of the parent compound and the formation of any new peaks.

-

Mass Spectrometry: For samples showing significant degradation, use LC-MS to identify the mass of the degradation products to aid in structural elucidation.

Trustworthiness: This protocol is self-validating by including a control (time zero) and analyzing samples at multiple time points to observe the degradation kinetics. The use of a stability-indicating HPLC method ensures that the degradation products are separated from the parent peak.

C. Long-Term Stability Assessment

For long-term storage recommendations, a formal stability study under controlled temperature and humidity conditions (as per ICH guidelines) is necessary.

Protocol:

-

Sample Preparation: Store aliquots of the solid compound and solutions in various relevant solvents in controlled environment chambers (e.g., 25 °C/60% RH, 40 °C/75% RH).

-

Time Point Testing: At specified intervals (e.g., 0, 3, 6, 9, 12 months), test the samples for appearance, purity (by HPLC), and the presence of degradation products.

III. Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. By employing the detailed protocols herein, researchers can generate reliable data to inform the development of this compound for pharmaceutical or material science applications. A thorough understanding of these fundamental physicochemical properties is a prerequisite for successful and efficient product development.

References

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1-(3-PHENYLAMINO-PHENYL)-ETHANONE | 23699-65-2 [chemicalbook.com]

- 4. 1-(3-Phenylamino-phenyl)-ethanone | C14H13NO | CID 12160729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(3-PHENYLAMINO-PHENYL)-ETHANONE CAS#: 23699-65-2 [m.chemicalbook.com]

- 6. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 7. solventis.net [solventis.net]

- 8. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Aniline - Wikipedia [en.wikipedia.org]

Introduction: The Phenylamino Ethanone Scaffold - A Versatile Core in Medicinal Chemistry

An In-depth Technical Guide to the Potential Biological Activities of Phenylamino Ethanone Derivatives

The 1-phenyl-2-(phenylamino) ethanone core represents a privileged scaffold in medicinal chemistry, characterized by its structural simplicity yet profound potential for chemical modification. This framework, consisting of a central ethanone unit flanked by two phenyl rings—one directly attached to the carbonyl and the other to the alpha-amino group—offers multiple points for substitution. This chemical tractability allows for the fine-tuning of steric, electronic, and lipophilic properties, enabling the exploration of a vast chemical space and interaction with a diverse array of biological targets. This guide synthesizes current research to provide an in-depth exploration of the significant biological activities exhibited by derivatives of this scaffold, with a focus on their antimicrobial, anticancer, and anti-inflammatory potential. We will delve into the mechanisms of action, present validated experimental protocols for their evaluation, and discuss the structure-activity relationships that govern their therapeutic effects.

Section 1: Antimicrobial Activity - A Novel Strategy Against Antibiotic Resistance

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. Polymyxins, such as colistin, are often deployed as a last-resort treatment for infections caused by MDR Gram-negative bacteria. However, the emergence of the mobilized colistin resistance gene (mcr-1) has compromised their efficacy, creating an urgent need for new therapeutic strategies[1][2]. Phenylamino ethanone derivatives have emerged as a promising class of MCR-1 inhibitors, capable of restoring the antibacterial activity of colistin[3].

Mechanism of Action: Inhibition of MCR-1

The MCR-1 enzyme is a phosphoethanolamine (PEA) transferase that modifies the lipid A moiety of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This modification reduces the net negative charge of the bacterial surface, decreasing its affinity for the positively charged polymyxin antibiotics and thereby conferring resistance[3].

Phenylamino ethanone derivatives function by directly targeting the catalytic activity of the MCR-1 enzyme. Molecular docking studies have revealed that these inhibitors bind within the enzyme's active site cavity. Specifically, potent derivatives form critical hydrogen bond interactions with key amino acid residues, such as Glu246 and Thr285[1][2][3]. By occupying this cavity, the inhibitors prevent the binding and subsequent transfer of PEA to lipid A, effectively blocking the resistance mechanism and re-sensitizing the bacteria to colistin.

A diagram illustrating this proposed mechanism is provided below.

Caption: Mechanism of MCR-1 inhibition by phenylamino ethanone derivatives.

Potency of Lead Compounds

Research has identified several derivatives with significant MCR-1 inhibitory activity. In particular, compounds designated as 6p and 6q have demonstrated the ability to completely reverse colistin resistance in E. coli strains expressing the mcr-1 gene[3].

| Compound ID | Structure (Core Modification) | Concentration for Synergy | Result | Reference |

| 6p | 4-((1-Ethoxy-2-(4-hexylphenyl)-2-oxoethyl)amino)-3-methylbenzoic Acid | 25 µM | Completely inhibits growth of MCR-1 expressing E. coli in the presence of 2 µg/mL colistin. | [1][3] |

| 6q | 4-((1-Ethoxy-2-(4-octylphenyl)-2-oxoethyl)amino)benzoic Acid | 25 µM | Completely inhibits growth of MCR-1 expressing E. coli in the presence of 2 µg/mL colistin. | [1][3] |

Experimental Protocol: MCR-1 Inhibition Assay (Cell-Based)

This protocol outlines a standard broth microdilution checkerboard assay to determine the synergistic activity of a phenylamino ethanone derivative with colistin against an mcr-1-positive bacterial strain.

Rationale: The checkerboard method systematically tests multiple combinations of two agents to identify synergy, where the combined effect is greater than the sum of their individual effects. This is the gold standard for evaluating resistance breakers.

Step-by-Step Methodology:

-

Strain Preparation: Culture an mcr-1-positive strain of E. coli (e.g., BL21(DE3) transformed with a plasmid containing the mcr-1 gene) overnight in cation-adjusted Mueller-Hinton Broth (CAMHB) at 37°C.

-

Inoculum Standardization: Dilute the overnight culture in fresh CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL, verified by colony counting.

-

Plate Preparation:

-

Use a 96-well microtiter plate.

-

Serially dilute the phenylamino ethanone derivative (e.g., from 100 µM to 0.78 µM) horizontally across the plate in CAMHB (100 µL/well).

-

Serially dilute colistin (e.g., from 16 µg/mL to 0.125 µg/mL) vertically down the plate in CAMHB (100 µL/well).

-

This creates a matrix of varying concentrations of both compounds.

-

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well. Include control wells with bacteria only (growth control) and broth only (sterility control).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: Determine the Minimal Inhibitory Concentration (MIC) of colistin alone and in combination with each concentration of the derivative. The MIC is the lowest concentration that completely inhibits visible bacterial growth.

-

Data Analysis: A significant reduction in the MIC of colistin in the presence of the derivative indicates MCR-1 inhibition. For example, a reduction from a resistance level of ≥8 µg/mL to a susceptible level of ≤2 µg/mL demonstrates effective synergy[1].

Section 2: Anticancer Activity - Targeting Proliferation and Survival Pathways

While direct studies on the phenylamino ethanone core are emerging, research on structurally related compounds provides strong evidence for their potential as anticancer agents. Derivatives of scaffolds like 2-phenylacrylonitrile, pyridazinone, and quinoxaline have shown potent activity against various cancer cell lines, acting through mechanisms such as tubulin polymerization inhibition and kinase signaling disruption[4][5][6].

Potential Mechanisms of Action

-

Tubulin Polymerization Inhibition: Several small molecules disrupt microtubule dynamics, a validated anticancer strategy. 2-phenylacrylonitrile derivatives, which share a core phenyl-carbonyl structure, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis[6]. It is plausible that phenylamino ethanone derivatives could be designed to bind to the colchicine site on β-tubulin, disrupting microtubule formation.

-

Kinase Inhibition: Dysregulation of protein kinase signaling is a hallmark of cancer. The (phenylamino)pyrimidine structure is a well-known pharmacophore for kinase inhibitors, famously exemplified by imatinib, which targets the BCR-Abl tyrosine kinase[7]. The phenylamino moiety of the ethanone scaffold can serve as a crucial hydrogen bond donor/acceptor, mimicking interactions seen in established kinase inhibitors. Derivatives could potentially target kinases like VEGFR-2 or those in the ERK pathway, which are critical for angiogenesis and cell proliferation[5][8].

Caption: Experimental workflow for evaluating anticancer potential.

Experimental Protocol: MTT Cytotoxicity Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a robust, high-throughput method for initial screening of compound cytotoxicity against cancer cell lines.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HCT116 colon cancer, BEL-7402 liver cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the phenylamino ethanone derivatives in cell culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Taxol).

-

Incubation: Incubate the cells with the compounds for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Section 3: Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Nonsteroidal anti-inflammatory drugs (NSAIDs) are common treatments, often working by inhibiting cyclooxygenase (COX) enzymes. Structurally related pyrrole and indole derivatives have shown significant anti-inflammatory and analgesic effects, suggesting that the phenylamino ethanone scaffold is a promising starting point for developing new anti-inflammatory agents[9][10].

Mechanism of Action: COX Inhibition and Cytokine Modulation

-

COX Enzyme Inhibition: Phenylamino ethanone derivatives may act as inhibitors of COX-1 and/or COX-2, enzymes responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain[11]. Molecular docking studies on related compounds suggest that they can fit within the active sites of these enzymes[10].

-

Cytokine Modulation: Inflammation is regulated by a complex network of cytokines. Certain pyrrole-based compounds have been shown to exert their anti-inflammatory effects by suppressing the production of the pro-inflammatory cytokine TNF-α while simultaneously increasing levels of the anti-inflammatory cytokine TGF-β1[9][12]. This dual action suggests a sophisticated immunomodulatory role beyond simple enzyme inhibition.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Rationale: This is a classic and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of novel compounds. Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to reduce edema (swelling).

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate Wistar rats for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.

-

Grouping and Baseline Measurement: Divide animals into groups (n=6): Vehicle control, positive control (e.g., Diclofenac, 25 mg/kg), and test groups receiving different doses of the phenylamino ethanone derivative (e.g., 10, 20, 40 mg/kg, administered intraperitoneally). Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer the vehicle, positive control, or test compound to the respective groups.

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

-

Data Analysis: Calculate the percentage of edema (inflammation) at each time point relative to the initial paw volume. Compare the edema percentage in the treated groups to the vehicle control group. A statistically significant reduction in paw volume indicates anti-inflammatory activity. The percentage of inhibition can be calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average inflammation in the control group and Vt is the average inflammation in the treated group.

References

- 1. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (Phenylamino)pyrimidine-1,2,3-triazole derivatives as analogs of imatinib: searching for novel compounds against chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity | Bentham Science [eurekaselect.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 1-(3-(Phenylamino)phenyl)ethanone

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document serves as an in-depth technical guide to exploring the mechanism of action of the novel compound, 1-(3-(Phenylamino)phenyl)ethanone. As a Senior Application Scientist, the following guide is structured to provide a comprehensive and logical workflow for a thorough investigation, moving from broad, high-throughput screening to specific, target-based assays. The experimental design and protocols are grounded in established methodologies and informed by the known biological activities of structurally related molecules.

Introduction: The Case for this compound

This compound is an aromatic ketone with a diarylamine moiety.[1][2][3][4] While direct and extensive research on the specific mechanism of action of this compound is not yet prevalent in publicly available literature, the chemical scaffold is present in numerous derivatives that have demonstrated a range of biological activities. These include antimicrobial, antioxidant, and cytotoxic effects, suggesting that this compound could be a valuable lead compound for further drug development.[5][6][7] This guide, therefore, outlines a proposed research cascade to systematically uncover its pharmacological profile.

Part 1: Hypothesis Generation from Analog Data

Before embarking on extensive laboratory work, it is crucial to formulate hypotheses based on the known activities of structurally similar compounds. This allows for a more focused and efficient investigation.

Hypothesis 1: Antimicrobial Activity via MCR-1 Inhibition

Derivatives of the closely related 1-phenyl-2-(phenylamino)ethanone have been identified as inhibitors of the Mobile Colistin Resistance (MCR-1) protein.[8][9][10][11] MCR-1 is a phosphoethanolamine transferase that confers resistance to colistin, a last-resort antibiotic for treating multidrug-resistant Gram-negative bacterial infections. It is plausible that this compound could exhibit similar inhibitory activity.

Hypothesis 2: Cytotoxicity through Topoisomerase I Inhibition

Other related compounds, such as 1-aryl-3-phenethylamino-1-propanone hydrochlorides, have demonstrated cytotoxicity in cancer cell lines, with evidence suggesting interference with DNA topoisomerase I.[7] This enzyme plays a critical role in DNA replication and repair, and its inhibition is a common mechanism for anticancer drugs.

Hypothesis 3: Modulation of Inflammatory Pathways

The 1,3-diphenyl-3-(phenylamino)propan-1-one scaffold has been investigated for its potential as a COX-2 inhibitor.[12] COX-2 is a key enzyme in the inflammatory cascade, and its inhibition is the basis for the action of non-steroidal anti-inflammatory drugs (NSAIDs). The structural similarity suggests that this compound may possess anti-inflammatory properties.

Part 2: A Phased Experimental Approach to Mechanistic Elucidation

The following experimental workflow is designed to systematically test the proposed hypotheses and identify the primary mechanism of action of this compound.

Phase 1: Initial Screening and Activity Confirmation

The first phase focuses on broad screening assays to confirm the predicted biological activities.

Objective: To determine if this compound possesses antimicrobial activity against a panel of clinically relevant bacterial strains, including those expressing the MCR-1 gene.

Methodology:

-

Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria will be used. An MCR-1 expressing strain of E. coli will be included.

-

Broth Microdilution Assay:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth.

-

Inoculate each well with a standardized bacterial suspension.

-

Include positive (antibiotic) and negative (vehicle) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Data Presentation:

| Bacterial Strain | MIC of this compound (µg/mL) | MIC of Control Antibiotic (µg/mL) |

| S. aureus | ||

| E. coli | ||

| E. coli (MCR-1 positive) | ||

| P. aeruginosa |

Objective: To assess the cytotoxic effects of this compound on a panel of human cancer cell lines.

Methodology:

-

Cell Lines: A panel of human cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293) will be used.

-

MTT Assay:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Data Presentation:

| Cell Line | IC50 of this compound (µM) | IC50 of Control Drug (µM) |

| PC-3 | ||

| MCF-7 | ||

| A549 | ||

| HEK293 |

Phase 2: Target-Based Assays

Based on the results of Phase 1, the investigation will proceed to more specific, target-based assays to elucidate the molecular mechanism.

Objective: To directly measure the inhibitory effect of this compound on the enzymatic activity of MCR-1.

Methodology:

-

Recombinant MCR-1: Purified recombinant MCR-1 protein will be used.

-

Enzymatic Reaction:

-

The assay will measure the transfer of phosphoethanolamine (PEA) to lipid A.

-

Set up a reaction mixture containing the MCR-1 enzyme, lipid A substrate, and varying concentrations of this compound.

-

Initiate the reaction by adding PEA.

-

After a defined incubation period, quench the reaction.

-

Analyze the reaction products using a suitable method, such as thin-layer chromatography (TLC) or mass spectrometry, to quantify the amount of modified lipid A.

-

-

IC50 Determination: Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the MCR-1 enzymatic activity.

Data Presentation:

| Compound | MCR-1 IC50 (µM) |

| This compound | |

| Positive Control Inhibitor |

Objective: To determine if this compound inhibits the activity of human DNA topoisomerase I.

Methodology:

-

Supercoiled DNA: Supercoiled plasmid DNA will be used as the substrate.

-

Relaxation Assay:

-

Incubate supercoiled DNA with purified human DNA topoisomerase I in the presence of varying concentrations of this compound.

-

Include a known topoisomerase I inhibitor (e.g., camptothecin) as a positive control.

-

Stop the reaction and separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., ethidium bromide).

-

Inhibition of topoisomerase I activity will be observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

-

Visualization:

Caption: A streamlined experimental workflow for mechanistic elucidation.

Phase 3: Cellular Pathway Analysis

Should the target-based assays yield positive results, the final phase will investigate the downstream cellular consequences of target engagement.

Objective: To determine if the inhibition of topoisomerase I by this compound induces a DNA damage response in cancer cells.

Methodology:

-

Cell Treatment: Treat cancer cells (e.g., PC-3) with this compound at its IC50 concentration for various time points.

-

Protein Extraction: Lyse the cells and extract total protein.

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against key DNA damage response proteins, such as phosphorylated H2AX (γH2AX) and p53.

-

Use a loading control antibody (e.g., β-actin) to ensure equal protein loading.

-

Detect the primary antibodies with appropriate secondary antibodies conjugated to a reporter enzyme (e.g., HRP).

-

Visualize the protein bands using a chemiluminescent substrate.

-

Part 3: Signaling Pathway Visualization

Understanding the potential signaling pathways involved is crucial for contextualizing the experimental results.

Caption: Putative signaling pathways for MCR-1 and Topoisomerase I inhibition.

Conclusion

This technical guide provides a robust framework for the systematic investigation of the mechanism of action of this compound. By leveraging data from structurally related compounds and employing a phased experimental approach, researchers can efficiently identify and characterize the primary biological activity and molecular target of this promising compound. The successful elucidation of its mechanism of action will be a critical step in its potential development as a novel therapeutic agent.

References

- 1. 1-(3-PHENYLAMINO-PHENYL)-ETHANONE | 23699-65-2 [chemicalbook.com]

- 2. mgt-en248.env.aladdin-e.com [mgt-en248.env.aladdin-e.com]

- 3. 1-(3-Phenylamino-phenyl)-ethanone | C14H13NO | CID 12160729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(2-(Phenylamino)phenyl)ethanone | C14H13NO | CID 13681760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ijpsr.com [ijpsr.com]

- 6. rjas.org [rjas.org]

- 7. Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Review of 1-(3-(Phenylamino)phenyl)ethanone: Synthesis, Derivatives, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the research surrounding the 1-(3-(phenylamino)phenyl)ethanone scaffold. While specific experimental data on the parent compound is limited in publicly accessible literature, its core structure forms the foundation for a diverse range of derivatives with significant applications in medicinal chemistry and materials science. This document will delve into the synthetic methodologies for creating this diphenylamine framework, explore the biological activities of its derivatives, and discuss its potential in the development of advanced materials.

The this compound Core

The this compound molecule, with the chemical formula C14H13NO, is a diphenylamine derivative characterized by an acetyl group at the meta-position of one of the phenyl rings.[1] Its structure combines the rigidity of the aromatic rings with the flexibility of the amine linker, making it an attractive scaffold for designing molecules with specific three-dimensional conformations for interaction with biological targets or for tuning photophysical properties.

Chemical and Physical Properties [1]

| Property | Value |

|---|---|

| Molecular Formula | C14H13NO |

| Molecular Weight | 211.26 g/mol |

| CAS Number | 23699-65-2 |

| IUPAC Name | 1-(3-anilinophenyl)ethanone |

Synthesis of the Diphenylamine Core

The key synthetic challenge in forming this compound and its derivatives is the construction of the C-N bond between the two phenyl rings. Two primary catalytic cross-coupling reactions are widely employed for this purpose: the Buchwald-Hartwig amination and the Ullmann condensation. The choice between these methods often depends on the desired substrate scope, functional group tolerance, and reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[2] The reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3]

Causality of Experimental Choices:

-

Palladium Catalyst: A Pd(0) species is the active catalyst. Often, a Pd(II) precursor like Pd(OAc)2 is used, which is reduced in situ.

-

Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination.[4] The choice of ligand can significantly impact the reaction's efficiency and substrate scope.

-

Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is required to deprotonate the amine, forming the more nucleophilic amide.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used to prevent quenching of the base and catalyst deactivation.

Generalized Reaction Mechanism:

The catalytic cycle of the Buchwald-Hartwig amination involves three key steps:[5]

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond of one of the starting materials.

-

Ligand Exchange/Amine Coordination: The amine displaces a ligand on the palladium complex.

-

Reductive Elimination: The C-N bond is formed, releasing the final product and regenerating the Pd(0) catalyst.

Generalized Experimental Protocol for Buchwald-Hartwig Amination:

This is a generalized protocol and would require optimization for the specific synthesis of this compound.

-

To an oven-dried Schlenk flask, add the aryl halide (e.g., 3-iodoacetophenone), the amine (e.g., aniline), a palladium source (e.g., Pd2(dba)3), and a phosphine ligand (e.g., XPhos).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add an anhydrous, degassed solvent (e.g., toluene) and a base (e.g., sodium tert-butoxide).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

-

After completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that serves as an alternative to the Buchwald-Hartwig amination for forming C-N bonds.[6] While traditionally requiring harsh conditions (high temperatures and stoichiometric copper), modern protocols with ligands allow for milder reaction conditions.[7]

Causality of Experimental Choices:

-

Copper Catalyst: Copper(I) salts, such as CuI, are commonly used. The active species is a copper(I) compound.

-

Ligand: Diamine or amino acid ligands can accelerate the reaction and allow for lower temperatures.

-

Base: A base like potassium carbonate (K2CO3) is often employed.

-

Solvent: High-boiling polar solvents like DMF or DMSO are typically used.

Generalized Reaction Mechanism:

The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) amide, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate, and subsequent reductive elimination.[8]

Generalized Experimental Protocol for Ullmann Condensation:

This is a generalized protocol and would require optimization for the specific synthesis of this compound.

-

Combine the aryl halide (e.g., 3-iodoacetophenone), the amine (e.g., aniline), a copper(I) salt (e.g., CuI), a ligand (if used), and a base (e.g., K2CO3) in a reaction vessel.

-

Add a high-boiling polar solvent (e.g., DMF).

-

Heat the mixture to a high temperature (often >150 °C) under an inert atmosphere.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction, add water, and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

Applications in Drug Development

The 1-(phenylamino)phenyl)ethanone scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.

Anticancer Activity

Derivatives of this scaffold have shown promising anticancer properties. For instance, certain 1,3-diphenyl-3-(phenylamino)propan-1-ones have been identified as selective cyclooxygenase-2 (COX-2) inhibitors, an enzyme often overexpressed in various cancers.[4] Additionally, other derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines.[9]

Example of Anticancer Activity Data for a Derivative: [9]

| Compound | Cell Line | IC50 (µM) |

| Derivative 16 | A549 (Lung) | 1.25 |

| Derivative 22 | A549 (Lung) | 3.98 |

| Derivative 28 | A549 (Lung) | 2.50 |

| 5-Fluorouracil | A549 (Lung) | ~3.0 |

Proposed Mechanism of Action:

Some derivatives induce apoptosis through the depolarization of the mitochondrial membrane and an increase in reactive oxygen species (ROS), leading to cell cycle arrest at the G2/M phase.[9]

Generalized Protocol for Cytotoxicity Assay (MTT Assay):

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

-

Incubate for a specified period (e.g., 48 hours).

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Activity

Derivatives of the 1-(phenylamino)phenyl)ethanone core have also been investigated for their antimicrobial properties. For example, 1-phenyl-2-(phenylamino)ethanone derivatives have been identified as inhibitors of the MCR-1 protein, which confers resistance to the last-resort antibiotic colistin in Gram-negative bacteria.[10]

Example of MCR-1 Inhibition: [10]

Some derivatives, in combination with colistin, were able to completely inhibit the growth of MCR-1 expressing E. coli at concentrations as low as 25 µM.[10] This suggests a potential strategy to overcome antibiotic resistance.

Generalized Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution):

-

Prepare a serial dilution of the test compound in a 96-well plate with bacterial growth medium.

-

Inoculate each well with a standardized suspension of the target bacterium.

-

Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours).

-

Determine the minimum inhibitory concentration (MIC) as the lowest concentration of the compound that visibly inhibits bacterial growth.

Applications in Materials Science

The diphenylamine core is a well-known electron-donating moiety, and when combined with an electron-accepting group like the acetyl group, it can form a donor-acceptor (D-A) system. Such systems often exhibit interesting photophysical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs).

Principle of OLED Operation:

In an OLED, an organic emissive layer is sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected into the organic layer, where they recombine to form excitons. The radiative decay of these excitons results in the emission of light. The color of the emitted light depends on the energy gap of the emissive material.

Generalized Protocol for Photophysical Characterization:

-

UV-Vis Absorption Spectroscopy: Dissolve the compound in a suitable solvent (e.g., dichloromethane) and record the absorption spectrum to determine the maximum absorption wavelength (λmax).

-

Fluorescence Spectroscopy: Excite the solution at λmax and record the emission spectrum to determine the maximum emission wavelength (λem).

-

Fluorescence Quantum Yield Measurement: Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate) by comparing their integrated fluorescence intensities and absorbances at the excitation wavelength.[2]

Conclusion

The this compound scaffold is a versatile and valuable core structure in modern chemical research. While detailed studies on the parent compound are not widely published, its derivatives have demonstrated significant potential in both drug development and materials science. The well-established synthetic routes, such as the Buchwald-Hartwig amination and Ullmann condensation, provide a reliable means to access a wide array of substituted analogs. The demonstrated anticancer and antimicrobial activities of these derivatives highlight the potential of this scaffold in addressing critical healthcare challenges. Furthermore, the inherent electronic properties of the diphenylamine core make it a promising candidate for the development of novel organic electronic materials. Further research into the specific properties of the parent compound and the continued exploration of its derivatives are warranted to fully realize the potential of this important chemical entity.

References

- 1. 1-(3-Phenylamino-phenyl)-ethanone | C14H13NO | CID 12160729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic method for 3-aminoacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 4. Making sure you're not a bot! [opus4.kobv.de]

- 5. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors | MDPI [mdpi.com]

- 6. 1-(3-PHENYLAMINO-PHENYL)-ETHANONE | 23699-65-2 [chemicalbook.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. static.horiba.com [static.horiba.com]

- 9. Highly Deep‐Blue Luminescent Twisted Diphenylamino Terphenyl Emitters by Bromine‐Lithium Exchange Borylation‐Suzuki Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling, Storage, and Disposal of 1-(3-(Phenylamino)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 1-(3-(Phenylamino)phenyl)ethanone (CAS No. 23699-65-2) was publicly available at the time of this writing. The following guidance is synthesized from information on structurally similar compounds, including other aminophenyl ketones, and established principles of laboratory safety. It is imperative to conduct a thorough risk assessment before handling this compound and to consult with your institution's Environmental Health and Safety (EHS) department.

Introduction and Compound Profile

This compound is an aromatic ketone containing a secondary amine group. Its unique structure suggests potential applications in medicinal chemistry and materials science, making a comprehensive understanding of its safe handling paramount for researchers. This guide provides a detailed framework for the safe management of this compound throughout its lifecycle in a laboratory setting, from initial handling to final disposal.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is crucial for understanding its behavior and potential hazards.

| Property | Value | Source(s) |

| CAS Number | 23699-65-2 | [1][2] |

| Molecular Formula | C₁₄H₁₃NO | [1][2] |

| Molecular Weight | 211.26 g/mol | [1][2] |

| Appearance | Not explicitly stated, but related compounds are often solids (e.g., brown flakes for m-Aminoacetophenone) | [3] |

| Melting Point | 154 °C | [4] |

| Boiling Point | 367.8 °C (Predicted) | [4] |

| Flash Point | 148.4 °C | [4] |

| Density | 1.129 g/cm³ (Predicted) | [4] |

| Solubility | Insoluble in water | Data for related compounds suggests low aqueous solubility |

Hazard Identification and Risk Assessment

Due to the lack of a specific SDS, a precautionary approach to hazard identification is necessary. The hazards associated with this compound can be inferred from its structural motifs: an aromatic amine and a ketone.

-

Aromatic Amines: This class of compounds can be toxic and may cause skin and eye irritation.[5] Some aromatic amines are suspected carcinogens.[5] Inhalation of dust or vapors can irritate the respiratory tract.[6]

-

Ketones: Generally, ketones are flammable and can be irritants.[7]

Based on data for the related compound m-Aminoacetophenone, this compound may be harmful if swallowed or absorbed through the skin and may cause eye irritation.[3] It is also prudent to assume it may cause cyanosis (a bluish discoloration of the skin due to deficient oxygenation of the blood), a known hazard of some aromatic amines.[3]

Incompatible Materials

To prevent hazardous reactions, this compound should be stored and handled away from the following:

-

Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[3][7]

-

Strong Acids: Aromatic amines can react exothermically with strong acids.[5]

-

Strong Reducing Agents [3]

-

Acid Anhydrides and Acid Chlorides [3]

Safe Handling Protocols

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

-

Ventilation: All work with this compound, especially when handling the solid or creating solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the workstation.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against chemical exposure.

| Body Part | Protection | Standard/Specification |

| Eyes/Face | Chemical safety goggles or a face shield. | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[9] |

| Skin | Chemical-resistant gloves (e.g., nitrile) and a lab coat. For larger quantities or increased risk of splash, consider an impervious apron and disposable sleeves. | Inspect gloves before use and use proper removal technique to avoid skin contact.[9][10] |

| Respiratory | For weighing or procedures that may generate dust, a NIOSH-approved respirator (e.g., N95 or higher) is recommended. | Follow OSHA respirator regulations found in 29 CFR 1910.134.[7] |

Experimental Workflow for Safe Handling

The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Step-by-step workflow for the safe handling of this compound.

Storage Procedures

Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous situations.

-

Container: Store in a tightly sealed, properly labeled container.[11]

-

Environment: Keep in a cool, dry, and dark place, under an inert atmosphere if possible.[1] A well-ventilated area is essential.[10]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents and acids.[3][12]

Spill and Emergency Response

Preparedness is key to effectively managing spills and emergencies.

Spill Response

Caption: Decision-making workflow for responding to a spill of this compound.

First Aid Measures

These first aid measures are based on general procedures for aromatic amines and should be followed in case of exposure.[3][11][13]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][13]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Waste Disposal

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

-

Waste Segregation: Collect waste in a designated, properly labeled, and sealed container. Do not mix with incompatible waste streams.[14]

-

Container Management: Ensure waste containers are kept closed except when adding waste. Store in a designated satellite accumulation area.

-

Disposal Route: Dispose of the chemical waste through your institution's EHS-approved hazardous waste disposal program. Do not dispose of it down the drain or in the regular trash.[15]

References

- 1. 1-(3-PHENYLAMINO-PHENYL)-ETHANONE | 23699-65-2 [chemicalbook.com]

- 2. 1-(3-Phenylamino-phenyl)-ethanone | C14H13NO | CID 12160729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. This compound|lookchem [lookchem.com]

- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. fishersci.com [fishersci.com]

- 7. 1-(3-Nitrophenyl)ethanone(121-89-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. blog.gooddayswork.ag [blog.gooddayswork.ag]

- 10. diplomatacomercial.com [diplomatacomercial.com]

- 11. lgcstandards.com [lgcstandards.com]

- 12. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 13. international.skcinc.com [international.skcinc.com]

- 14. safety.net.technion.ac.il [safety.net.technion.ac.il]

- 15. tri-iso.com [tri-iso.com]

A Technical Guide to the Identification of Novel 1-(3-(Phenylamino)phenyl)ethanone Derivatives as Potential Kinase Inhibitors

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract